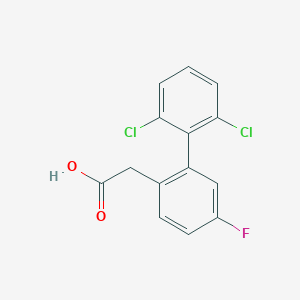
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
Métodos De Preparación
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multiple steps, starting from simpler biphenyl derivatives. The synthetic routes often include halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects.
Comparación Con Compuestos Similares
Similar compounds include other biphenyl derivatives with different halogen substitutions. The unique combination of chlorine and fluorine atoms in (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid distinguishes it from other compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-12(16)14(11)10-7-9(17)5-4-8(10)6-13(18)19/h1-5,7H,6H2,(H,18,19) |
Clave InChI |
CJSKIISRNTUFTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



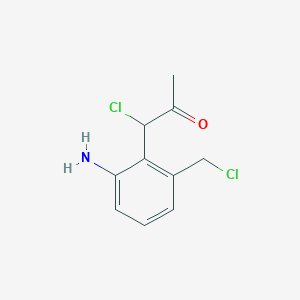

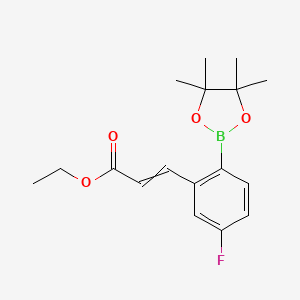



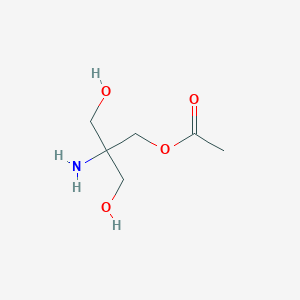
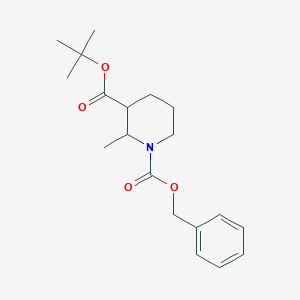
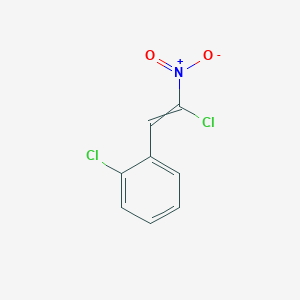


![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)

